Diacétate de tuftsine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

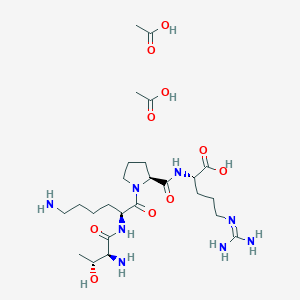

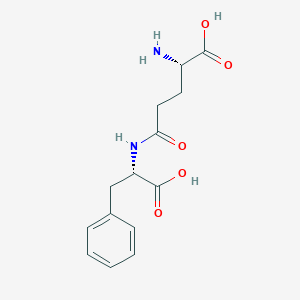

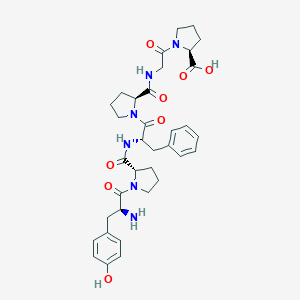

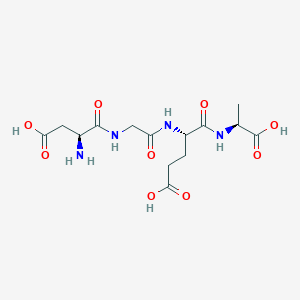

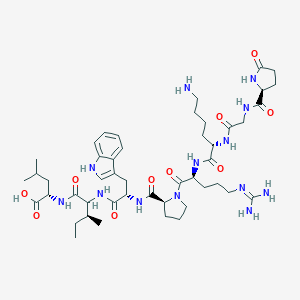

La tuftsine (diacétate) est un tétrapeptide composé de thréonine, de lysine, de proline et d'arginine. Elle est dérivée du domaine Fc de la chaîne lourde de l'immunoglobuline G. Ce composé est connu pour ses propriétés immunostimulantes, en particulier sa capacité à améliorer l'activité phagocytaire des macrophages et des neutrophiles .

Applications De Recherche Scientifique

Tuftsin (diacetate) has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Medicine: Explored as a potential therapeutic agent for treating infections, autoimmune diseases, and cancer.

Industry: Utilized in the development of peptide-based drugs and vaccines.

Mécanisme D'action

Target of Action

Tuftsin Diacetate primarily targets macrophages and microglial cells . It is a tetrapeptide activator of these cells, which play a crucial role in the immune system. Additionally, it has been found to target ACE2 and NRP1 , which are significant in the context of SARS-CoV-2 infection .

Mode of Action

Tuftsin Diacetate interacts with its targets, leading to their activation. This activation results in a shift towards an anti-inflammatory phenotype . The compound also influences T cell phenotypes, promoting a shift towards immunoprotection . Specifically, it triggers the downregulation of pro-inflammatory Th1 responses and the upregulation of Th2-specific responses. It also promotes the expansion of immunosuppressive regulatory T cells (Tregs) .

Biochemical Pathways

Tuftsin Diacetate affects several biochemical pathways. It has been found to interact with ACE2 and NRP1 in the COVID-19 pathway . Molecular docking analyses have shown that Tuftsin can combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors .

Pharmacokinetics

It is known that tuftsin, the natural peptide from which tuftsin diacetate is derived, is susceptible to degradation by enzymolysis in vivo . This suggests that the bioavailability of Tuftsin Diacetate may be influenced by factors such as metabolism and excretion.

Result of Action

The action of Tuftsin Diacetate leads to several molecular and cellular effects. It has been shown to decrease the proinflammatory environment of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for MS . This suggests that it may have potential therapeutic applications in conditions characterized by inflammation.

Action Environment

The action, efficacy, and stability of Tuftsin Diacetate can be influenced by various environmental factors. For instance, intense proteolysis, to which peptides are susceptible, sharply limits the time interval for the drug to function . Therefore, the physiological environment in which Tuftsin Diacetate is administered can significantly impact its effectiveness.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tuftsin Diacetate interacts with several biomolecules, including the angiotensin-converting enzyme 2 (ACE2) and neuropilin 1 (NRP1), which are key receptors for SARS-CoV-2 entry into host cells . The nature of these interactions involves stable binding structures, as revealed by molecular docking results .

Cellular Effects

Tuftsin Diacetate influences cell function by impairing the binding of the SARS-CoV-2 spike protein to its human ACE2 receptor . This suggests that Tuftsin Diacetate could potentially exert immune-related functions in the treatment of COVID-19 .

Molecular Mechanism

The mechanism of action of Tuftsin Diacetate involves direct binding to ACE2 and NRP1 . This binding effectively prevents the SARS-CoV-2 spike protein from interacting with these receptors, thereby inhibiting viral entry into host cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La tuftsine (diacétate) peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine. Le produit final est purifié par chromatographie liquide haute performance (HPLC) avec 0,75 % d'acide trifluoroacétique dans l'eau .

Méthodes de production industrielle : La production industrielle de la tuftsine (diacétate) implique la SPPS à grande échelle, suivie d'une purification par HPLC. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La tuftsine (diacétate) subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, restaurant le peptide à sa forme réduite.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés en SPPS.

Principaux produits formés :

Oxydation : Tuftsine (diacétate) liée par un pont disulfure.

Réduction : Tuftsine (diacétate) réduite.

Substitution : Divers analogues de tuftsine (diacétate) avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

La tuftsine (diacétate) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse et la modification des peptides.

Médecine : Explorée comme agent thérapeutique potentiel pour traiter les infections, les maladies auto-immunes et le cancer.

Industrie : Utilisée dans le développement de médicaments et de vaccins à base de peptides.

5. Mécanisme d'action

La tuftsine (diacétate) exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules phagocytaires, telles que les macrophages et les neutrophiles. Cette liaison active une cascade de voies de signalisation intracellulaires qui améliorent l'activité phagocytaire de ces cellules. Le peptide module également la production de cytokines, favorisant une réponse anti-inflammatoire .

Composés similaires :

T Peptide : Un dérivé de la tuftsine conçu pour prolonger sa demi-vie et améliorer ses effets antitumoraux.

Unicité de la tuftsine (diacétate) : La tuftsine (diacétate) est unique en raison de sa séquence spécifique d'acides aminés, qui confère ses propriétés immunostimulantes. Contrairement à d'autres composés similaires, la tuftsine (diacétate) a un mécanisme d'action bien défini et un large éventail d'applications en immunologie et en médecine .

Comparaison Avec Des Composés Similaires

Selank: A peptide derived from tuftsin, known for its anxiolytic and cognitive-enhancing effects.

T Peptide: A tuftsin derivative designed to extend its half-life and enhance its anti-tumor effects.

Uniqueness of Tuftsin (diacetate): Tuftsin (diacetate) is unique due to its specific sequence of amino acids, which confer its immunostimulatory properties. Unlike other similar compounds, tuftsin (diacetate) has a well-defined mechanism of action and a broad range of applications in immunology and medicine .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Tuftsin Diacetate involves the protection of the amino groups of the Tuftsin peptide followed by acetylation of the protected amino groups. The diacetate derivative can be obtained by the use of acetic anhydride and a suitable base.", "Starting Materials": ["Tuftsin peptide", "Acetic anhydride", "Base (e.g. triethylamine)"], "Reaction": [ "Dissolve Tuftsin peptide in a suitable solvent (e.g. DMF)", "Add a base to the solution to deprotonate the amino groups of the peptide", "Add acetic anhydride to the solution and stir the mixture at room temperature for a suitable time to allow the acetylation to take place", "Quench the reaction by adding a suitable quenching agent (e.g. water or methanol)", "Purify the crude product by column chromatography or other suitable method to obtain Tuftsin Diacetate" ] } | |

Numéro CAS |

72103-53-8 |

Formule moléculaire |

C23H44N8O8 |

Poids moléculaire |

560.6 g/mol |

Nom IUPAC |

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4) |

Clé InChI |

VXMJJWSIOFCHAC-UHFFFAOYSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |

SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |

SMILES canonique |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |

Séquence |

One Letter Code: TKPR |

Origine du produit |

United States |

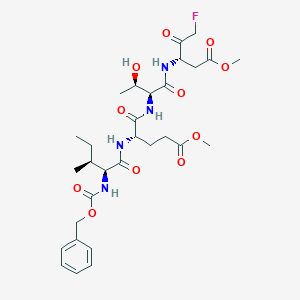

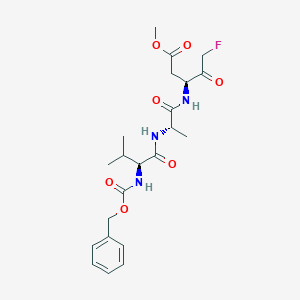

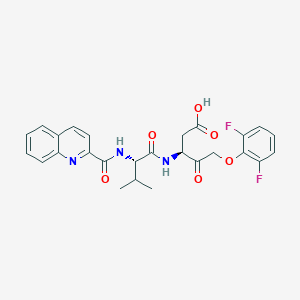

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

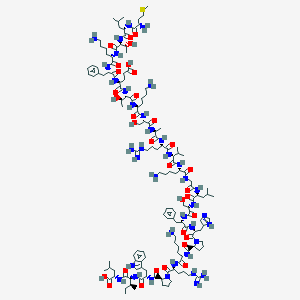

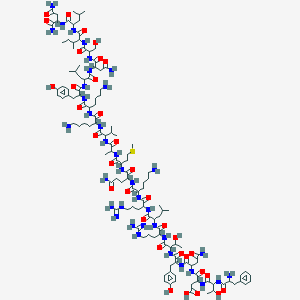

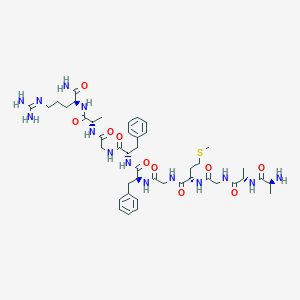

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

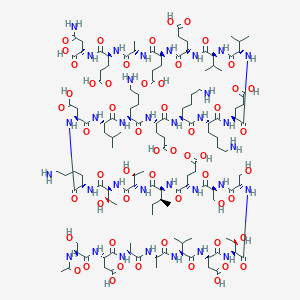

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B549523.png)

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)